![molecular formula C11H14BrNO B3055618 N-(2-bromophenyl)-2,2-dimethylpropanamide CAS No. 65854-92-4](/img/structure/B3055618.png)
N-(2-bromophenyl)-2,2-dimethylpropanamide
Overview
Description
Scientific Research Applications
- ND4 has demonstrated promising antibacterial properties. In experimental studies, it effectively inhibited the growth of Enterococcus faecalis , a Gram-positive bacterium .
- Biofilms are complex microbial communities that adhere to surfaces and can cause persistent infections. ND4 has shown antibiofilm activity against various bacteria, including Staphylococcus aureus , Methicillin-resistant Staphylococcus aureus (MRSA) , and E. coli .
- Nicotinamide derivatives, including ND4, have a broad range of biological applications. Nicotinamide itself (vitamin B3) is known for its antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .
Antibacterial Activity
Antibiofilm Properties
Wide Biological Application Range
Mechanism of Action
Target of Action
Related compounds such as n′-phenyl pyridylcarbohydrazides, which are analogues of commercial succinate dehydrogenase inhibitors (sdhis), have been studied for their inhibitory activity on phytopathogenic fungi .
Mode of Action
It’s worth noting that a highly enantioselective palladium-catalyzed heck/suzuki cascade reaction of n-(2-bromophenyl)acrylamides has been developed . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
Related compounds such as n′-phenyl pyridylcarbohydrazides have been shown to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle .
properties
IUPAC Name |
N-(2-bromophenyl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXJJCVTWLZHOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326799 | |
Record name | N-(2-bromophenyl)pivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2,2-dimethylpropanamide | |
CAS RN |
65854-92-4 | |
Record name | N-(2-Bromophenyl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65854-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-bromophenyl)pivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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